molecular formula C21H18N4O4 B2815277 (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 851095-79-9

(E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2815277
CAS No.: 851095-79-9
M. Wt: 390.399
InChI Key: LRJNQSNJTHADNZ-DHZHZOJOSA-N
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Description

(E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic small molecule designed for research purposes, featuring a 1,3,4-oxadiazole core linked to a tetrahydronaphthalene group and a (E)-3-(3-nitrophenyl)acrylamide pharmacophore. This specific molecular architecture suggests potential for diverse biological activity. The 1,3,4-oxadiazole ring is a well-characterized scaffold in medicinal chemistry, known to serve as a bioisostere for carbonyl-containing molecules like carboxylic acids and amides, which can enhance pharmacokinetic properties . This ring system is frequently employed as a flat aromatic linker to ensure proper spatial orientation of pharmacophoric elements and is capable of participating in key hydrogen bonding and dipole-dipole interactions within enzyme active sites . Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a wide range of potent biological effects in scientific literature, with particular significance in the development of novel antimicrobial agents against resistant strains . The tetrahydronaphthalene moiety contributes a lipophilic, bicyclic aromatic system that can promote binding to hydrophobic pockets in protein targets, a feature common in molecules active in central nervous system and oncology research. The presence of the acrylamide linker and nitroaryl group further adds to the molecular complexity and potential for electrophilic interactions or redox activity. Researchers may find this compound valuable for probing biological pathways, particularly in screening campaigns for anticancer or antimicrobial activity, given the established profile of its structural components. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-19(11-8-14-4-3-7-18(12-14)25(27)28)22-21-24-23-20(29-21)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13H,1-2,5-6H2,(H,22,24,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJNQSNJTHADNZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the tetrahydronaphthalenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Introduction of the nitrophenyl group: This can be done via nitration of a phenyl precursor.

    Formation of the acrylamide linkage: This is typically achieved through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential antimicrobial and anticancer properties.
  • May act as a probe in biochemical assays due to its unique structural features.

Industry:

  • Potential applications in the development of new materials, such as polymers or dyes.
  • Could be used in the design of organic electronic devices due to its conjugated system.

Mechanism of Action

The biological activity of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is likely mediated through interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Oxadiazole Derivatives with Aromatic Substitutions
  • Compound 6 (): Replaces the acrylamide with a 3-(trifluoromethyl)benzamide group. The trifluoromethyl group increases hydrophobicity and metabolic stability compared to the nitro group in the target compound. Yield: 15%, HPLC purity: 95.5% .
  • Compound 7 (): Contains a 4-bromobenzamide group. Bromine’s bulky size may sterically hinder target interactions, unlike the planar nitro group. Yield: 50%, HPLC purity: 95.3% .
  • Compound 8 (): Features a 4-isopropoxybenzamide group. The ether linkage introduces flexibility but reduces electron-withdrawing effects compared to the nitro group. Yield: 12%, HPLC purity: 97.9% .
Acrylamide-Based Analogs
  • Compound 5012 (): (Z)-3-(4-nitrophenyl)-N-propylacrylamide derivative with a para-nitro substituent. The Z-configuration and para-nitro positioning may reduce binding affinity compared to the target compound’s E-configuration and meta-nitro group .
  • (R,E)-3bm (): N-Isopropylacrylamide with a formyl-substituted biphenyl group. The chiral center (96% ee) and formyl group enable distinct hydrogen-bonding interactions, unlike the achiral target compound .

Nitro Group Positioning and Electronic Effects

  • Compounds 6b and 6c (): Nitro groups at ortho (6b) and meta (6c) positions on phenylacetamide. IR spectra show asymmetric NO₂ stretches at 1504 cm⁻¹ (6b) and 1535 cm⁻¹ (6c), indicating electronic differences. The target compound’s meta-nitro group aligns more closely with 6c, which showed stronger bioactivity in preliminary assays .

Spectroscopic Characterization

  • NMR Data : The target compound’s aromatic protons near the nitro group are expected at δ ~8.6 ppm (cf. δ 8.61 in 6c, ). The oxadiazole C=O stretch in IR would align with 1671–1682 cm⁻¹ () .
  • Mass Spectrometry : Expected [M+H]+ ~452 g/mol (calculated from molecular formula).

Data Tables

Table 2. Spectroscopic Signatures

Functional Group IR (cm⁻¹) NMR (δ ppm, Ar-H)
NO₂ (meta) 1535 (asymmetric) 8.40–8.60
Oxadiazole C=O 1671–1682 N/A

Biological Activity

The compound (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Acrylamide moiety : Known for its role in various biological activities.
  • Nitrophenyl group : Often associated with enhanced biological activity and serves as a pharmacophore.
  • Tetrahydronaphthalene and oxadiazole rings : Contribute to the compound's unique properties and interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the nitrophenyl and oxadiazole moieties exhibit significant anticancer properties. For instance:

  • Antiproliferative Effects : The compound was tested against various cancer cell lines, including pancreatic (PACA2) and lung carcinoma (A549) cells. Results indicated moderate to strong antiproliferative effects, with IC50 values suggesting effective cytotoxicity at relatively low concentrations .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. Molecular docking studies revealed that the compound interacts with specific proteins involved in cell survival pathways, leading to programmed cell death .
  • Structure-Activity Relationship (SAR) : The presence of the nitrophenyl group significantly enhances the anticancer activity. SAR studies indicate that modifications to the oxadiazole ring can further optimize potency .

Antioxidant Properties

In addition to its anticancer effects, the compound has shown promising antioxidant activity:

  • Radical Scavenging Activity : The ability to scavenge free radicals was assessed using various assays, demonstrating that the compound can effectively reduce oxidative stress in cellular models .
  • Protective Effects : These antioxidant properties may contribute to its overall therapeutic potential by protecting normal cells from oxidative damage during cancer treatment.

Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

  • Study on 1,3,4-Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for anticancer activity. Compounds similar to our target showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453) when combined with standard chemotherapeutics like Imatinib .
  • In Vivo Studies : Animal models treated with nitrophenyl-containing compounds displayed reduced tumor growth rates compared to control groups. These findings support the potential application of such compounds in clinical settings for cancer treatment .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReference
Anticancer ActivityModerate to strong effects on PACA2 & A549
IC50 ValuesEffective at low concentrations
Induction of ApoptosisInteraction with survival proteins
Antioxidant ActivitySignificant radical scavenging

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3-nitrophenyl derivatives with oxadiazole-containing precursors. The structural integrity and purity of the synthesized compound are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. The molecular formula is C19H19N5O3C_{19}H_{19}N_{5}O_{3}, indicating a complex structure conducive to various interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide. For instance:

  • Mechanism of Action : Compounds featuring nitrophenyl and oxadiazole moieties have shown to induce apoptosis in cancer cell lines. The presence of the nitrophenyl group is particularly noted for enhancing cytotoxicity against various cancer types through mechanisms such as tubulin polymerization inhibition and reactive oxygen species generation .
  • Case Studies : In vitro studies demonstrated that derivatives with similar structural features exhibited moderate to strong activity against pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines. These compounds were evaluated using MTT assays to determine their IC50 values, indicating significant potential for further development as anticancer agents .

Antioxidant Properties

The antioxidant capabilities of this class of compounds are also noteworthy:

  • Evaluation : Antioxidant activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Compounds with oxadiazole scaffolds have shown promising results in neutralizing free radicals, thereby protecting cells from oxidative stress .
  • Potential Benefits : The incorporation of antioxidant properties can enhance the therapeutic profile of anticancer drugs by reducing side effects associated with oxidative damage during chemotherapy.

Q & A

Q. What are the key synthetic methodologies for preparing (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide?

The synthesis typically involves amide coupling using protocols like General Procedure B ( ):

  • Step 1 : Activation of carboxylic acids (e.g., 3-nitrophenylacrylic acid) with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by stirring at room temperature.
  • Step 2 : Reaction with the 1,3,4-oxadiazole scaffold (e.g., 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine) in the presence of pyridine as a base.
  • Purification : Column chromatography or recrystallization, with HPLC used to confirm purity (>95%) .

Q. How is the structural identity of this compound verified experimentally?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm the acrylamide geometry (E-configuration) and substituent positions.
  • Mass Spectrometry (ESI-MS) : To validate molecular weight and fragmentation patterns.
  • HPLC : Retention time and purity analysis (e.g., 95.5–97.9% purity reported for analogous compounds) .

Q. What solvents and catalysts are optimal for synthesizing acrylamide derivatives of this class?

  • Solvents : Polar aprotic solvents like DCM or DMF ensure solubility of intermediates.
  • Catalysts : Oxalyl chloride for carboxyl activation; triethylamine or pyridine to neutralize HCl byproducts during coupling .

Advanced Research Questions

Q. How can reaction yields be improved for low-yielding steps in the synthesis?

  • Optimization Strategies :
    • Temperature Control : Lowering reaction temperatures during acylation minimizes side reactions (e.g., reports 12–50% yields for similar derivatives).
    • Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency.
    • Purification Adjustments : Gradient elution in column chromatography to separate closely related byproducts .

Q. What analytical methods resolve contradictions in spectral data for structurally similar acrylamides?

  • Case Study : Discrepancies in 1H^1H NMR signals for nitrophenyl groups can arise from solvent polarity or tautomerism. Use:
    • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations unambiguously.
    • Variable Temperature NMR : To detect dynamic effects influencing peak splitting .

Q. How does the 1,3,4-oxadiazole scaffold influence the compound’s biological activity?

  • Mechanistic Insight : The oxadiazole ring enhances electron-withdrawing capacity , stabilizing interactions with enzymatic targets (e.g., adenylyl cyclases).
  • Comparative Data : Analogous compounds (e.g., OZE-I) show antimicrobial activity against Staphylococcus aureus, suggesting scaffold-dependent bioactivity .

Q. What strategies mitigate degradation during storage of nitroaryl acrylamides?

  • Stability Studies :
    • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar).
    • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the acrylamide bond.
    • Temperature : Long-term storage at −20°C preserves integrity .

Experimental Design & Data Analysis

Q. How to design assays for evaluating target selectivity in enzyme inhibition studies?

  • Protocol :
    • Enzyme Panels : Test against structurally related enzymes (e.g., adenylyl cyclase isoforms 1 and 8) to assess specificity.
    • Kinetic Assays : Measure IC50_{50} values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition.
    • Control Compounds : Include known inhibitors (e.g., forskolin) to validate assay conditions .

Q. What computational tools predict the binding mode of this compound with putative targets?

  • Methods :
    • Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with homology-modeled enzyme active sites.
    • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
    • Pharmacophore Mapping : Identify critical substituents (e.g., nitro group) for target engagement .

Q. How to reconcile discrepancies between in vitro and cellular activity data?

  • Hypothesis Testing :
    • Membrane Permeability : Measure logP values (e.g., via shake-flask method) to evaluate cellular uptake.
    • Metabolite Profiling : Use LC-MS to detect intracellular degradation products.
    • Proteomics : Identify off-target binding partners via pull-down assays .

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